amine hydrochloride CAS No. 1158384-24-7](/img/structure/B3085916.png)
[(3-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Toxicology and Pharmacokinetics
(3-Methoxyphenyl)methylamine hydrochloride and its derivatives have been studied extensively in the context of analytical toxicology. Richter et al. (2019) conducted in-depth toxicokinetic studies on NBOMe derivatives, including (3-Methoxyphenyl)methylamine hydrochloride. The research focused on phase I and II metabolism, plasma protein binding, and the evaluation of toxicological detectability by different hyphenated mass spectrometry techniques in standard urine screening approaches. The findings are significant for forensic and clinical toxicologists to identify these substances in cases of abuse or intoxication (Richter et al., 2019).
Pharmacological Characterization
Grimwood et al. (2011) explored the pharmacological characterization of a related compound, PF-04455242, a κ-opioid receptor antagonist with potential for treating depression and addiction disorders. Although not directly about (3-Methoxyphenyl)methylamine hydrochloride, this study provides insights into the therapeutic potential of structurally related compounds (Grimwood et al., 2011).
Material Science and Polymer Chemistry
The compound and its analogs have applications in material science and polymer chemistry. Yu and Lowe (2009) described the synthesis and (co)polymerization of methacrylic monomers containing tertiary amine functional groups, showing controlled polymerization and phase transitions in aqueous media in response to temperature and pH changes. This research highlights the role of such compounds in developing responsive materials (Yu & Lowe, 2009).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) studied the synthesis and activity of related compounds, demonstrating significant antimicrobial and anticoccidial activity. This research underscores the potential of (3-Methoxyphenyl)methylamine hydrochloride derivatives in developing new therapeutic agents (Georgiadis, 1976).
Neuropharmacology
A potent nonpeptide antagonist of the substance P (NK1) receptor, CP-96,345, structurally related to (3-Methoxyphenyl)methylamine hydrochloride, was studied by Snider et al. (1991). The compound demonstrated selective inhibition of substance P-induced responses, suggesting its utility in investigating the physiological properties of substance P and related neuropathologies (Snider et al., 1991).
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-5-4-6-11(7-10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDJPQJBDNMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)
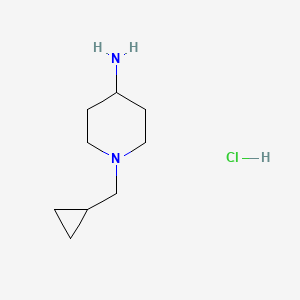
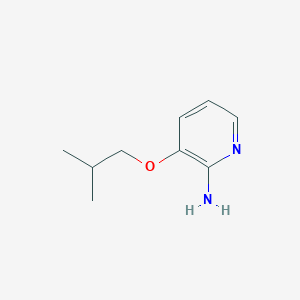
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085882.png)
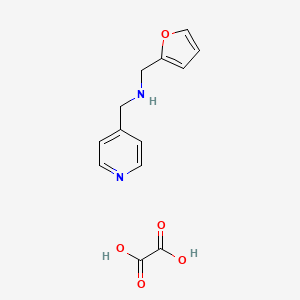
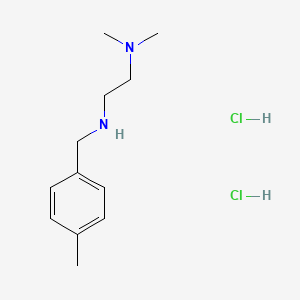
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)
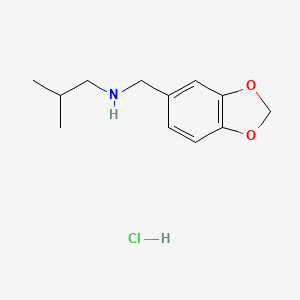
amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085920.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)